5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Description
5-ethyl-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Potential Applications in Drug Development
Compounds with structures similar to 5-ethyl-2-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have been explored for various therapeutic applications. For instance, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been studied for their potential as selective human beta3 adrenergic receptor agonists. This research suggests applications in treating metabolic disorders such as obesity and diabetes due to the role of beta3 adrenergic receptors in lipid and glucose metabolism (Parmee et al., 2000).
Antitumor Activity
There has been significant interest in quinoline derivatives for their antitumor properties. A study discussed the synthesis and in vitro antitumor activity of novel quinoline derivatives, indicating that some synthesized compounds showed higher potency than Doxorubicin, a standard chemotherapy drug (Alqasoumi et al., 2010). This suggests that modifications to the quinoline core, similar to the structure of interest, could yield promising antitumor agents.
Pharmacological Activities
Quinazoline derivatives synthesized from substituted anthranilic acids have shown a range of pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potentials. This highlights the possibility of exploring similar compounds for multifaceted therapeutic applications (Rahman et al., 2014).
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-15-8-11-19(27-3)20(13-15)28(25,26)22-17-10-9-16-7-6-12-23(18(16)14-17)21(24)5-2/h8-11,13-14,22H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSABBPBXSZLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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